DBtPF DBtPF
Brand Name: Vulcanchem
CAS No.:
VCID: VC14408175
InChI: InChI=1S/2C13H27P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*11H,7-10H2,1-6H3;
SMILES:
Molecular Formula: C26H54FeP2
Molecular Weight: 484.5 g/mol

DBtPF

CAS No.:

Cat. No.: VC14408175

Molecular Formula: C26H54FeP2

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

DBtPF -

Specification

Molecular Formula C26H54FeP2
Molecular Weight 484.5 g/mol
IUPAC Name ditert-butyl(cyclopentyl)phosphane;iron
Standard InChI InChI=1S/2C13H27P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*11H,7-10H2,1-6H3;
Standard InChI Key UZYCNUZAAUDQLS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)P(C1CCCC1)C(C)(C)C.CC(C)(C)P(C1CCCC1)C(C)(C)C.[Fe]

Introduction

Chemical Identity and Structural Characteristics

DTBPF belongs to the class of bisphosphinoferrocene derivatives, characterized by a ferrocene core (cyclopentadienyl-iron-cyclopentadienyl) functionalized with two di-tert-butylphosphine groups at the 1,1' positions. Its molecular formula is C26H44FeP2\text{C}_{26}\text{H}_{44}\text{FeP}_2, with a molecular weight of 474.42 g/mol . The IUPAC name, ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+), reflects its coordination geometry, where the phosphorus atoms coordinate to the iron center .

Stereoelectronic Properties

The tert-butyl groups confer steric bulk, which influences the ligand’s electronic properties and catalytic activity. The phosphine ligands adopt a trans configuration relative to the ferrocene backbone, creating a rigid, electron-rich environment ideal for stabilizing transition metal complexes .

Physical and Chemical Properties

DTBPF is a dark yellow to dark orange or red crystalline solid with a melting point of 73–75°C . Key physicochemical properties include:

PropertyValue
Molecular FormulaC26H44FeP2\text{C}_{26}\text{H}_{44}\text{FeP}_2
Molecular Weight474.42 g/mol
Purity (by elemental analysis)≥97.5%
AppearanceDark yellow to red powder
Melting Point73–75°C

Elemental analysis data indicates carbon (64.2–67.5%) and hydrogen (9.1–9.6%) content, consistent with the theoretical composition . Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the compound .

Synthesis and Preparation

The synthesis of DTBPF precursors involves multi-step reactions, as illustrated by the preparation of di-tert-butylchlorophosphane, a key intermediate.

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